ethyl 3-[(2-thienylsulfonyl)amino]benzoate
Overview
Description
Ethyl 3-[(2-thienylsulfonyl)amino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a thienylsulfonyl group, and an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-thienylsulfonyl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified using ethanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise temperature control, efficient mixing, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-thienylsulfonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the benzoate moiety can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-[(2-thienylsulfonyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-thienylsulfonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(2-thienylcarbonyl)amino]benzoate: Similar structure but with a carbonyl group instead of a sulfonyl group.
Ethyl 3-[(2-thienylmethyl)amino]benzoate: Similar structure but with a methyl group instead of a sulfonyl group.
Uniqueness
Ethyl 3-[(2-thienylsulfonyl)amino]benzoate is unique due to the presence of the thienylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
ethyl 3-(thiophen-2-ylsulfonylamino)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-2-18-13(15)10-5-3-6-11(9-10)14-20(16,17)12-7-4-8-19-12/h3-9,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIFEZHDBFOABA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201266 | |
Record name | Benzoic acid, 3-[(2-thienylsulfonyl)amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849409-89-8 | |
Record name | Benzoic acid, 3-[(2-thienylsulfonyl)amino]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849409-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-[(2-thienylsulfonyl)amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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